(1R,6S)-3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid
CAS No.: 1820752-46-2
Cat. No.: VC8344354
Molecular Formula: C12H19NO4
Molecular Weight: 241.28
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1820752-46-2 |
|---|---|
| Molecular Formula | C12H19NO4 |
| Molecular Weight | 241.28 |
| IUPAC Name | (1R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[4.1.0]heptane-1-carboxylic acid |
| Standard InChI | InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-5-4-8-6-12(8,7-13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)/t8?,12-/m0/s1 |
| Standard InChI Key | BKMZZZVRNHEHLG-PELKAZGASA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@@H]2C[C@@]2(C1)C(=O)O |
| SMILES | CC(C)(C)OC(=O)N1CCC2CC2(C1)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2CC2(C1)C(=O)O |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s backbone consists of a seven-membered bicyclo[4.1.0]heptane system, featuring a fused cyclopropane ring and a nitrogen atom at the 3-position. The tert-butoxycarbonyl (Boc) group protects the secondary amine, while the carboxylic acid at the 1-position introduces reactivity for further derivatization. The molecular formula is C₁₂H₁₉NO₄, with a molecular weight of 241.28 g/mol.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉NO₄ |
| Molecular Weight | 241.28 g/mol |
| CAS Number | 1820752-46-2 |
| IUPAC Name | (1R,6S)-3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid |
| Stereochemistry | 1R,6S |
Stereochemical Significance
The 1R,6S configuration imposes rigidity on the bicyclic framework, which is advantageous for designing molecules with defined three-dimensional structures. This stereochemistry is critical for interactions with biological targets, such as enzymes or receptors, where enantioselectivity governs activity .
Synthesis and Manufacturing
Key Synthetic Pathways
Synthesis typically begins with simpler azabicycloheptane precursors, followed by Boc protection and carboxylation. A multi-step approach is employed to ensure stereochemical fidelity:
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Cyclopropanation: Formation of the bicyclo[4.1.0]heptane core via intramolecular cyclization or [2+2] photocycloaddition .
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Boc Protection: Introduction of the tert-butoxycarbonyl group to shield the amine during subsequent reactions.
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Carboxylic Acid Installation: Oxidation or hydrolysis of a pre-existing ester or nitrile group to yield the carboxylic acid functionality .
Table 2: Representative Synthesis Steps
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Cyclopropanation | Light irradiation, sensitizer | 45–60% |
| 2 | Boc Protection | Di-tert-butyl dicarbonate, base | >90% |
| 3 | Carboxylation | KMnO₄, acidic hydrolysis | 70–85% |
Challenges in Stereocontrol
Achieving the 1R,6S configuration demands precise control over reaction conditions. Asymmetric catalysis or chiral auxiliaries are often required to avoid racemization, particularly during cyclopropanation .
Physicochemical Properties
Stability and Reactivity
The Boc group enhances stability by preventing amine oxidation, while the carboxylic acid enables salt formation or esterification. The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water.
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O of Boc and carboxylic acid).
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NMR: Distinct signals for the cyclopropane protons (δ 1.2–1.5 ppm) and tert-butyl group (δ 1.4 ppm).
Applications in Pharmaceutical Research
Drug Candidate Synthesis
The compound’s rigid scaffold is leveraged in central nervous system (CNS) drug discovery, where conformational restraint improves receptor binding affinity. For example, derivatives have been explored as γ-aminobutyric acid (GABA) analogues for treating anxiety and epilepsy .
Peptide Modification
Incorporation into peptide backbones enhances metabolic stability and bioavailability. The bicyclic structure reduces conformational flexibility, mimicking bioactive peptide conformations .
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